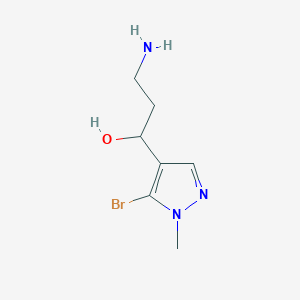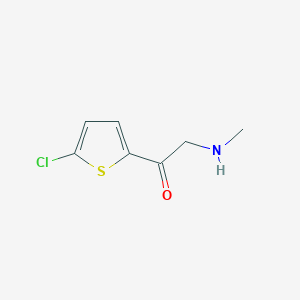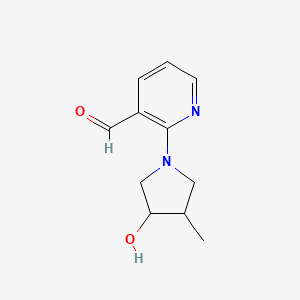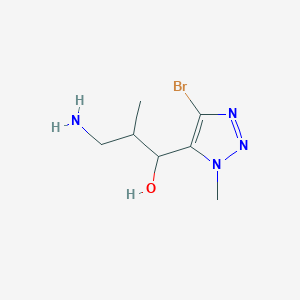
3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)propan-1-ol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with an amino group, a bromine atom, and a hydroxyl group, making it a valuable intermediate in the synthesis of various heterocyclic systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)propan-1-ol typically involves the reaction of 5-bromo-1-methyl-1H-pyrazole with an appropriate amino alcohol under controlled conditions. One common method involves the use of acetyl chloride, benzoxyl chloride, or benzyl chloride in solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at low temperatures (0°C) under a nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted compound.
Substitution: The amino and bromine groups can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds.
科学的研究の応用
3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)propan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of pyrazolo[1,5-a]pyrimidines and other heterocyclic systems.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of agrochemicals and dyes, leveraging its reactivity and functional groups.
作用機序
The mechanism of action of 3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
3-Amino-5-bromo-1-methyl-1H-pyrazole: Similar structure but lacks the hydroxyl group.
3-Amino-1-methyl-1H-pyrazol-4-yl)propan-1-ol: Similar structure but lacks the bromine atom.
5-Amino-1-methyl-1H-pyrazole: Similar structure but lacks both the bromine and hydroxyl groups.
Uniqueness
The presence of both the bromine atom and the hydroxyl group in 3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)propan-1-ol makes it unique, providing a combination of reactivity and binding properties that are not found in its analogs. This uniqueness enhances its utility in various synthetic and research applications .
特性
分子式 |
C7H12BrN3O |
|---|---|
分子量 |
234.09 g/mol |
IUPAC名 |
3-amino-1-(5-bromo-1-methylpyrazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C7H12BrN3O/c1-11-7(8)5(4-10-11)6(12)2-3-9/h4,6,12H,2-3,9H2,1H3 |
InChIキー |
KEHKOWYDOQSDFJ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C=N1)C(CCN)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride](/img/structure/B13161423.png)
![1-butyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13161428.png)

![3-[3-(3-Aminophenyl)propyl]phenol](/img/structure/B13161447.png)
![Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate](/img/structure/B13161454.png)

![1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-ol](/img/structure/B13161469.png)






